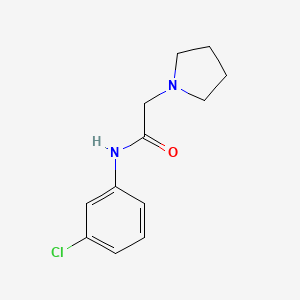

N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide

CAS No.:

Cat. No.: VC13310728

Molecular Formula: C12H15ClN2O

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClN2O |

|---|---|

| Molecular Weight | 238.71 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-2-pyrrolidin-1-ylacetamide |

| Standard InChI | InChI=1S/C12H15ClN2O/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15/h3-5,8H,1-2,6-7,9H2,(H,14,16) |

| Standard InChI Key | LYOGVEMYZLFKJY-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC(=O)NC2=CC(=CC=C2)Cl |

| Canonical SMILES | C1CCN(C1)CC(=O)NC2=CC(=CC=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide consists of three primary components:

-

A 3-chlorophenyl group providing lipophilicity and electron-withdrawing effects.

-

A pyrrolidine ring (a five-membered secondary amine) contributing to conformational flexibility and hydrogen-bonding capacity.

-

An acetamide linker facilitating interactions with biological targets through hydrogen bonding .

The IUPAC name is N-(3-chlorophenyl)-2-pyrrolidin-1-ylacetamide, and its SMILES representation is .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 238.71 g/mol |

| logP (Predicted) | 2.1–2.5 |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide O, pyrrolidine N) |

The compound’s moderate lipophilicity (logP ~2.3) suggests adequate blood-brain barrier penetration, a critical feature for central nervous system (CNS)-targeted therapeutics .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves a two-step process:

-

Acylation of 3-Chloroaniline:

This step is conducted in dichloromethane (DCM) with a base (e.g., triethylamine) to neutralize HCl . -

Nucleophilic Substitution with Pyrrolidine:

The reaction proceeds via an mechanism under reflux conditions in acetonitrile or DMF .

Yield: 60–75% after purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Analytical Data

-

NMR (300 MHz, CDCl):

δ 7.41–7.50 (m, 2H, ArH), 7.58–7.78 (d, 1H, ArH), 3.48 (br s, 4H, pyrrolidine), 1.79–2.04 (m, 4H, pyrrolidine) . -

ESI–MS: m/z 239.1 [M+H].

Pharmacological Activity

Anticonvulsant Properties

In vivo studies on structurally related compounds (e.g., 3-chlorophenyl-pyrrolidine-2,5-dione derivatives) reveal:

-

Maximal Electroshock (MES) Test: ED = 68–100 mg/kg in mice, comparable to valproic acid .

-

6 Hz Psychomotor Seizure Model: 50–75% protection at 100 mg/kg, indicating efficacy in therapy-resistant epilepsy .

The pyrrolidine ring enhances binding to voltage-gated sodium channels (Site 2), a mechanism shared with phenytoin .

Analgesic Activity

In the formalin test (tonic pain model), analogs reduced licking/biting behaviors by 40–60% at 50 mg/kg, suggesting central and peripheral analgesic effects .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

-

Chlorine Position: Meta-substitution on the phenyl ring enhances anticonvulsant potency compared to ortho/para positions .

-

Pyrrolidine Ring: Saturation and nitrogen basicity improve CNS penetration and target engagement .

-

Acetamide Linker: Optimal length (2 carbons) balances flexibility and steric hindrance .

Comparative Analysis with Analogues

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume